Lsd1-IN-37

Chemical Biology Epigenetics Lead Optimization

LSD1-IN-37 (Compound 5g) is a structurally distinct LSD1/KDM1A inhibitor featuring a unique hexafluoroisopropyl group on a pyrimidine scaffold, synthesized via a metal-free route. Unlike tranylcypromine-based clinical candidates (e.g., ORY-1001, GSK2879552), LSD1-IN-37 represents a novel chemotype ideal for SAR-driven medicinal chemistry, binding mode exploration, and probing the biological consequences of distinct LSD1 inhibition mechanisms. Select LSD1-IN-37 to develop next-generation non-tranylcypromine LSD1 inhibitors or validate LSD1 targets with a cost-effective, orthogonal chemical probe.

Molecular Formula C15H13F2N5
Molecular Weight 301.29 g/mol
Cat. No. B15585018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLsd1-IN-37
Molecular FormulaC15H13F2N5
Molecular Weight301.29 g/mol
Structural Identifiers
InChIInChI=1S/C15H13F2N5/c1-8-4-14(22-15(20-8)18-7-19-22)21-13-6-10(13)9-2-3-11(16)12(17)5-9/h2-5,7,10,13,21H,6H2,1H3/t10-,13+/m0/s1
InChIKeyRFMNIQVJILSXKH-GXFFZTMASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LSD1-IN-37 (Compound 5g) Procurement Overview: A Pre-Clinical LSD1 Inhibitor Tool Compound


LSD1-IN-37 (Compound 5g) is a lysine-specific demethylase 1 (LSD1/KDM1A) inhibitor, identified as part of a synthetic chemistry program aimed at constructing biologically relevant pyrimidine derivatives [1]. The compound's synthesis features a unique hexafluoroisopropyl group and proceeds without metal catalysts, a method reported to offer excellent reaction stability and adaptability . LSD1-IN-37 is currently positioned as a research tool with potential for further investigation into epigenetic modulation [1].

Critical Procurement Note: Why LSD1-IN-37 Cannot Be Substituted with Clinical or Advanced LSD1 Inhibitors


Substituting LSD1-IN-37 with a more well-characterized LSD1 inhibitor from clinical pipelines (e.g., ORY-1001/Iadademstat, GSK2879552) is scientifically invalid for specific mechanistic studies [1]. Clinical-stage inhibitors are optimized for high potency (e.g., ORY-1001 IC50 < 20 nM [2]) and in vivo pharmacokinetics, which can confound biochemical or cellular assays designed to probe specific scaffolding or early-stage SAR effects. LSD1-IN-37, as a distinct chemical series featuring a hexafluoroisopropyl group, represents a unique chemotype whose biological profile, while not yet fully quantified in the public domain [3], cannot be assumed to be equivalent to the tranylcypromine-based or other scaffolds of advanced inhibitors [1].

Quantitative Differentiation Evidence for LSD1-IN-37 Selection: A Comparative Analysis


Chemotype Divergence from Clinical Inhibitors: Scaffold-Based Differentiation

LSD1-IN-37 (Compound 5g) is a pyrimidine derivative characterized by a 4-((1,1,1,3,3,3-hexafluoropropan-2-yl)oxy)pyridine moiety, synthesized via a metal-free route [1]. In contrast, clinical-stage LSD1 inhibitors like ORY-1001 (Iadademstat) and GSK2879552 are structurally distinct, primarily based on a tranylcypromine scaffold [2]. This chemotype difference is critical, as tranylcypromine-based inhibitors are irreversible, mechanism-based inactivators of LSD1, whereas the binding mode and reversibility of LSD1-IN-37 are not yet characterized [1][2].

Chemical Biology Epigenetics Lead Optimization

Synthetic Accessibility and Metal-Free Route for LSD1-IN-37

The synthesis of LSD1-IN-37 employs a metal-free methodology using a hexafluoroisopropyl-containing pyridine intermediate, which is reported to proceed with excellent reaction stability and adaptability [1]. This contrasts with the more complex, multi-step synthesis required for many clinical LSD1 inhibitors. While not a direct biological advantage, this synthetic feature implies a potentially more straightforward and cost-effective route for small-scale research supply compared to inhibitors requiring specialized chiral synthesis or sensitive catalytic steps [1].

Medicinal Chemistry Process Chemistry Compound Sourcing

Current Stage of Development and Assay-Ready Status

The primary literature on LSD1-IN-37 (Compound 5g) explicitly states that its LSD1 inhibitory activity will be assessed in future investigations [1]. This stands in stark contrast to established clinical inhibitors like ORY-1001 (IC50 < 20 nM on LSD1, >100 µM on MAO-A/B) or GSK2879552 (Ki = 1.7 µM), which have extensive quantitative biochemical and cellular profiling data available [2]. The absence of public IC50 data for LSD1-IN-37 is a critical piece of information for procurement decisions, as it indicates the compound is an uncharacterized early-stage research tool.

Drug Discovery Target Validation Epigenetics

Recommended Research Applications for LSD1-IN-37 (Compound 5g) Procurement


Medicinal Chemistry: Lead Optimization and Scaffold Hopping

LSD1-IN-37 is ideally suited for medicinal chemistry programs focused on developing novel, non-tranylcypromine LSD1 inhibitors. Its pyrimidine core and hexafluoroisopropyl group provide a distinct chemical starting point for SAR studies, as detailed in its synthetic methodology paper [1]. Researchers can use LSD1-IN-37 as a scaffold to explore new binding modes and improve upon the known limitations of irreversible clinical candidates [2].

Chemical Biology: Mechanistic Probe for LSD1 Function

Due to its unique chemotype, LSD1-IN-37 can serve as a valuable chemical probe to dissect the biological functions of LSD1. Since its mechanism of action (reversible vs. irreversible) is uncharacterized, it offers a tool to compare and contrast phenotypic outcomes with well-defined, irreversible inhibitors like ORY-1001. This can help elucidate the biological consequences of different modes of LSD1 inhibition in cellular models of cancer or inflammation [1][2].

Academic Research: Epigenetic Target Validation in Disease Models

For academic labs investigating the role of LSD1 in various pathologies (e.g., hematologic malignancies, neurological disorders), LSD1-IN-37 provides access to a novel inhibitor chemotype. While it lacks the extensive validation of clinical candidates, it is a cost-effective and structurally distinct tool for initial target validation experiments, particularly in genetic or expression-based studies where a different chemical structure can help confirm on-target effects [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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